molecular formula C17H23NO4 B8493730 Methyl (R)-3-((tert-butoxycarbonyl)(methyl)amino)-2,3-dihydro-1H-indene-5-carboxylate

Methyl (R)-3-((tert-butoxycarbonyl)(methyl)amino)-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B8493730
M. Wt: 305.4 g/mol
InChI Key: ULPXKCMHQOYJJS-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 3-(tert-butoxycarbonyl(methyl)amino)-2,3-dihydro-1H-indene-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a methylamino group, and an indene carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-(tert-butoxycarbonyl(methyl)amino)-2,3-dihydro-1H-indene-5-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a series of cyclization reactions starting from a suitable precursor.

    Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification reactions.

    Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added using tert-butoxycarbonyl chloride in the presence of a base.

    Methylation of the Amino Group: The amino group is methylated using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-(tert-butoxycarbonyl(methyl)amino)-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-methylated derivatives.

Scientific Research Applications

®-Methyl 3-(tert-butoxycarbonyl(methyl)amino)-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Methyl 3-(tert-butoxycarbonyl(methyl)amino)-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: Similar in structure but with a benzyl group instead of an indene moiety.

    4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid: Similar but with a butanoic acid group.

Uniqueness

®-Methyl 3-(tert-butoxycarbonyl(methyl)amino)-2,3-dihydro-1H-indene-5-carboxylate is unique due to its indene core, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

methyl (3R)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18(4)14-9-8-11-6-7-12(10-13(11)14)15(19)21-5/h6-7,10,14H,8-9H2,1-5H3/t14-/m1/s1

InChI Key

ULPXKCMHQOYJJS-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCC2=C1C=C(C=C2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

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